1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Overview
Description
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid is a compound with a molecular formula of C13H15N3O6 This compound is known for its unique structure, which includes a phenoxymethyl group attached to an oxadiazole ring, and an ethanamine group The oxalic acid component forms a salt with the amine, enhancing its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the oxadiazole ring.
Introduction of the Ethanamine Group: The ethanamine group can be attached through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Oxalic Acid Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or the phenoxymethyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxymethyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the oxadiazole ring may produce dihydro-oxadiazole derivatives.
Scientific Research Applications
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine: Similar structure but with a methanamine group instead of an ethanamine group.
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]butan-1-amine: Similar structure but with a butanamine group instead of an ethanamine group.
Uniqueness
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the phenoxymethyl group contribute to its stability and reactivity, while the ethanamine group enhances its solubility and potential for biological activity.
Properties
IUPAC Name |
oxalic acid;1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.C2H2O4/c1-8(12)11-14-13-10(16-11)7-15-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8H,7,12H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPXOHYZMYYTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)COC2=CC=CC=C2)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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